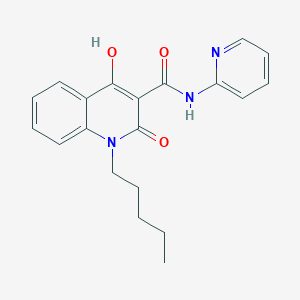
2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide (C20H21N3O3) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This compound's unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have reported on the cytotoxic effects of quinoline derivatives against various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antioxidant Properties : The ability to scavenge free radicals has been demonstrated, suggesting a role in oxidative stress management.
Anticancer Activity
A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, the compound was tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, yielding promising results:
| Cell Line | IC50 Value (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| A549 | 22.09 | 15.06 |
| MCF-7 | 6.40 | 9.18 |
The results indicate that the compound exhibits superior cytotoxicity compared to standard chemotherapeutic agents, highlighting its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, disrupting DNA replication in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that it can halt the progression of the cell cycle, preventing cancer cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro assays have demonstrated that it can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammation .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH radical scavenging tests. The compound exhibited significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid . This property suggests that it could play a role in protecting cells from oxidative damage.
Case Studies and Research Findings
Recent studies have reinforced the biological activity of this quinoline derivative:
- Cytotoxicity Studies : Research indicated that derivatives with similar structures showed enhanced cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can amplify biological activity .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key biological targets involved in cancer and inflammation, further validating the potential therapeutic applications of this compound .
Propiedades
Fórmula molecular |
C20H21N3O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-hydroxy-2-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-8-13-23-15-10-5-4-9-14(15)18(24)17(20(23)26)19(25)22-16-11-6-7-12-21-16/h4-7,9-12,24H,2-3,8,13H2,1H3,(H,21,22,25) |
Clave InChI |
KDSLJSTWFGARIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















